5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring, an isopropyl group, an iodine atom, and a nitro group. Its molecular formula is , with a molecular weight of 281.05 g/mol. The compound's unique structure imparts distinctive chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry and materials science. The presence of the iodine and nitro groups enhances its reactivity, allowing for diverse chemical transformations.
Common reagents used in these reactions include sodium azide for substitution, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products from these reactions include azido derivatives from substitution and 5-amino-1-isopropyl-4-nitro-1H-pyrazole from reduction.
The synthesis of 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves two main steps:
These methods can be scaled for industrial production while ensuring safety and efficiency in handling reagents .
5-Iodo-1-isopropyl-4-nitro-1H-pyrazole has several applications across various fields:
Several compounds share structural similarities with 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole | Different position of iodine and nitro groups | |
| 3-Bromo-4-nitro-1H-pyrazole | Bromine instead of iodine | |
| 4-Iodo-3-nitro-1H-pyrazole | Similar structure but different substituents | |
| 5-Methyl-4-nitro-1H-pyrazole | Methyl substitution at the 5-position |
5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The coexistence of both iodine and nitro groups makes it a versatile intermediate for further chemical modifications, distinguishing it from other pyrazole derivatives.